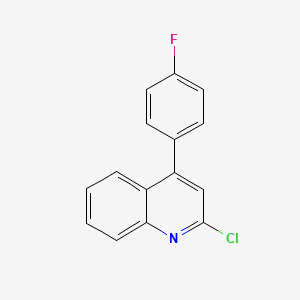

2-クロロ-4-(4-フルオロフェニル)キノリン

概要

説明

2-Chloro-4-(4-fluorophenyl)quinoline is a quinoline derivative, a class of compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . Quinoline derivatives are notable for their biological activities, including antimicrobial, antimalarial, and anticancer properties .

科学的研究の応用

2-Chloro-4-(4-fluorophenyl)quinoline has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antimalarial properties.

Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

Industry: Utilized in the production of dyes, catalysts, and electronic materials

作用機序

Target of Action

A related compound, tak-242, has been found to selectively inhibit toll-like receptor 4 (tlr4) intracellular signaling . TLR4 plays a crucial role in innate immunity by recognizing pathogen-associated molecular patterns and initiating inflammatory responses.

Mode of Action

If we consider the action of tak-242, it suppresses the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling . This suggests that 2-Chloro-4-(4-fluorophenyl)quinoline might interact with its targets in a similar way, leading to changes in cellular signaling pathways.

Result of Action

If we consider the effects of tak-242, a related compound, it suppresses the production of multiple cytokines . This suggests that 2-Chloro-4-(4-fluorophenyl)quinoline might have similar effects, potentially leading to modulation of immune responses.

生化学分析

Biochemical Properties

The biochemical properties of 2-Chloro-4-(4-fluorophenyl)quinoline are largely determined by its interactions with various biomolecules. It is known that quinolines can interact with enzymes, proteins, and other biomolecules

Cellular Effects

Quinolines have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects are likely to be mediated by the compound’s influence on various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2-Chloro-4-(4-fluorophenyl)quinoline in laboratory settings. The stability, degradation, and long-term effects on cellular function of quinolines have been subjects of study in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(4-fluorophenyl)quinoline at different dosages in animal models have not been reported in the literature. The effects of quinolines at different dosages have been studied in animal models .

Metabolic Pathways

Quinolines are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Quinolines are known to interact with various transporters and binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Quinolines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-fluorophenyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.

化学反応の分析

Types of Reactions: 2-Chloro-4-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinolines.

Substitution: Halogen substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinolines.

Substitution: Various substituted quinolines depending on the reagents used.

類似化合物との比較

- 2-Chloroquinoline

- 4-(4-Fluorophenyl)quinoline

- 2-Chloro-4-phenylquinoline

Comparison: 2-Chloro-4-(4-fluorophenyl)quinoline is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 2-Chloroquinoline, the additional fluorine atom in 2-Chloro-4-(4-fluorophenyl)quinoline may enhance its antimicrobial properties. Similarly, the presence of chlorine in 4-(4-Fluorophenyl)quinoline can alter its pharmacokinetic properties .

特性

IUPAC Name |

2-chloro-4-(4-fluorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN/c16-15-9-13(10-5-7-11(17)8-6-10)12-3-1-2-4-14(12)18-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXESZDQRNFIGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)

![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)

![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2489702.png)

![N-(2,5-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2489705.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

![[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2489714.png)